molecular formula C22H22ClN5O3 B269672 N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide

N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide

カタログ番号 B269672
分子量: 439.9 g/mol
InChIキー: QYUJBKUWFFBTCY-AFUMVMLFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). It was first synthesized in 2008 and has since been studied for its potential use in treating various inflammatory diseases and cancers.

作用機序

N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide inhibits the activation of NF-κB by blocking the phosphorylation of IκB kinase (IKK) beta, a key regulator of NF-κB activation. This leads to the accumulation of IκB alpha, which binds to and sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been shown to inhibit the growth and survival of various cancer cell lines. In addition, N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide has been shown to reduce the severity of inflammatory bowel disease in mouse models.

実験室実験の利点と制限

One advantage of using N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the specific effects of NF-κB inhibition on various cellular processes. However, one limitation is that N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide may not accurately reflect the effects of NF-κB inhibition in vivo, as it may not fully replicate the complex signaling pathways involved in NF-κB activation.

将来の方向性

Future research on N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide could focus on its potential use in treating various inflammatory diseases and cancers in animal models and clinical trials. In addition, further studies could be conducted to better understand the mechanisms of NF-κB activation and inhibition, as well as the potential side effects of N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide. Finally, research could also focus on the development of more potent and selective NF-κB inhibitors for use in clinical settings.

合成法

The synthesis of N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide involves several steps, starting with the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl chloroacetate to form ethyl 3-(4-chloro-1,3-dimethyl-5-oxo-2-pyrazolin-2-yl)propanoate. This intermediate is then reacted with hydrazine hydrate to form ethyl 3-(4-chloro-1,3-dimethyl-5-oxo-2-pyrazolin-2-yl)propanehydrazide. The final step involves the reaction of this intermediate with 4-(2-phenoxyacetamido)benzoyl chloride to form N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide.

科学的研究の応用

N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide has been studied for its potential use in treating various inflammatory diseases and cancers. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Inhibition of NF-κB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

特性

製品名

N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide

分子式

C22H22ClN5O3

分子量

439.9 g/mol

IUPAC名

4-chloro-2,5-dimethyl-N-[(E)-1-[3-[(2-phenoxyacetyl)amino]phenyl]ethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C22H22ClN5O3/c1-14(25-26-22(30)21-20(23)15(2)27-28(21)3)16-8-7-9-17(12-16)24-19(29)13-31-18-10-5-4-6-11-18/h4-12H,13H2,1-3H3,(H,24,29)(H,26,30)/b25-14+

InChIキー

QYUJBKUWFFBTCY-AFUMVMLFSA-N

異性体SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C

SMILES

CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C

正規SMILES

CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。